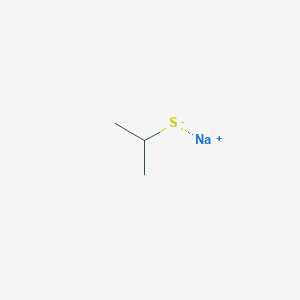

Sodium 2-propanethiolate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;propane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHKCHWQDDWQJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392784 | |

| Record name | Sodium 2-propanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20607-43-6 | |

| Record name | Sodium 2-propanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-propanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium 2-propanethiolate: A Technical Guide for Researchers

CAS Number: 20607-43-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium 2-propanethiolate, a versatile organosulfur compound with significant applications in organic synthesis and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data, experimental methodologies, and illustrating its reactive properties.

Chemical Properties and Data

This compound, with the chemical formula C₃H₇NaS, is the sodium salt of 2-propanethiol.[1][2] It is a fine white crystalline powder that is reactive with water.[3] This compound is primarily utilized as a potent nucleophile in various chemical transformations, most notably in the synthesis of thioethers and as a ligand in the formation of coordination polymers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NaS | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Fine white crystalline powder | [3] |

| CAS Number | 20607-43-6 | [1][2] |

| Synonyms | 2-Propanethiol sodium salt, Sodium isopropyl thiolate | |

| InChI Key | NQHKCHWQDDWQJR-UHFFFAOYSA-M | |

| SMILES | CC(C)[S-].[Na+] | [2] |

| Assay | ≥90.0% |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[3]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [2] |

| Precautionary Statement | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [2] |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Precautionary Statement | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

It is crucial to handle this compound in a well-ventilated area, avoiding dust formation and contact with skin and eyes.[3] The material is known to react with water and should be kept away from incompatible materials such as strong acids, alcohols, and oxidizing agents.[3]

Experimental Protocols

This compound is a key reagent in several synthetic procedures. Below are detailed experimental protocols for two of its primary applications.

Synthesis of Isopropyl Phenyl Thioether via Nucleophilic Substitution

This protocol describes a representative procedure for the synthesis of a thioether using this compound and an aryl halide, analogous to the Williamson ether synthesis.[4][5][6]

Materials:

-

This compound (1.0 eq)

-

Bromobenzene (B47551) (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

-

To the stirred solution, add bromobenzene dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure isopropyl phenyl thioether.

General Protocol for the Synthesis of a Coordination Polymer

This protocol provides a general methodology for the synthesis of a coordination polymer using this compound as a source of the thiolate ligand.[7][8][9]

Materials:

-

This compound (2.0 eq)

-

A metal salt (e.g., Silver Nitrate, AgNO₃) (1.0 eq)

-

A suitable solvent system (e.g., ethanol/water mixture)

-

Reaction vessel (e.g., beaker or flask)

-

Stirring apparatus

Procedure:

-

Prepare a solution of the metal salt in the chosen solvent.

-

In a separate vessel, dissolve this compound in the same solvent.

-

Slowly add the this compound solution to the metal salt solution while stirring vigorously.

-

The formation of a precipitate indicates the formation of the coordination polymer.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for complete reaction and self-assembly.

-

Collect the solid product by filtration.

-

Wash the collected solid with the solvent to remove any unreacted starting materials and byproducts.

-

Dry the resulting coordination polymer under vacuum.

-

Characterize the product using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and elemental analysis.

Visualizations of Chemical Pathways and Workflows

S N 2 Reaction Pathway for Thioether Synthesis

The primary application of this compound in organic synthesis is as a nucleophile in S N 2 reactions to form thioethers. The following diagram illustrates the concerted mechanism of this reaction.

Caption: S N 2 reaction mechanism for thioether synthesis.

Experimental Workflow for Thioether Synthesis and Purification

The following diagram outlines the typical laboratory workflow for the synthesis and subsequent purification of a thioether using this compound.

Caption: Workflow for thioether synthesis and purification.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. This compound | C3H7NaS | CID 3470666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 8. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to C3H7NaS: Properties, Synthesis, and Applications of Sodium Propanethiolates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and potential applications of compounds with the molecular formula C3H7NaS. This formula predominantly represents two isomeric compounds: Sodium 1-propanethiolate and Sodium 2-propanethiolate. These organosulfur compounds serve as valuable reagents in organic synthesis and hold potential relevance in the broader context of thiol-based research in drug development and cellular signaling.

Introduction to Sodium Propanethiolates

The molecular formula C3H7NaS corresponds to the sodium salts of propanethiol isomers. These compounds are characterized by the presence of a propyl group attached to a sulfur atom, which is ionically bonded to a sodium cation. The two primary isomers are:

-

Sodium 1-propanethiolate (Sodium n-propylmercaptide), with a linear propyl group.

-

This compound (Sodium isopropylmercaptide), with a branched isopropyl group.

These compounds are typically utilized as strong nucleophiles in organic synthesis for the introduction of propylthio and isopropylthio moieties, respectively. Their reactivity is centered on the nucleophilic sulfur atom.

Physicochemical and Spectroscopic Properties

The properties of Sodium 1-propanethiolate and this compound are summarized below. Direct spectroscopic data for these salts can be limited; therefore, data for the parent thiols (1-propanethiol and 2-propanethiol) are also provided as a close reference, particularly for NMR and IR spectroscopy, as the fundamental vibrational modes and chemical shifts of the propyl groups will be similar.

General and Physicochemical Properties

| Property | Sodium 1-propanethiolate | This compound |

| CAS Number | 6898-84-6[1][2][3] | 20607-43-6[4][5] |

| Molecular Formula | C3H7NaS[2][6] | C3H7NaS[4][5] |

| Molecular Weight | 98.14 g/mol [1][2] | 98.14 g/mol [4] |

| Appearance | White to pale gray or yellowish solid/crystals[3] | Powder |

| Odor | Strong, unpleasant | Strong, unpleasant |

| Solubility | Soluble in water and polar solvents | Information not readily available, but expected to be soluble in polar solvents. |

| Sensitivity | Air and moisture sensitive | Information not readily available, but expected to be air and moisture sensitive. |

Spectroscopic Data (Reference to Parent Thiols)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR chemical shifts for the parent thiols, 1-propanethiol (B107717) and 2-propanethiol (B166235), provide a strong indication of the expected spectra for their sodium salts. The deprotonation to the thiolate will cause a slight upfield shift for the protons and carbons alpha and beta to the sulfur atom.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1-Propanethiol | ~2.5 (t, 2H, -CH2S-), ~1.6 (sextet, 2H, -CH2-), ~1.0 (t, 3H, -CH3) | ~26.0 (-CH2S-), ~23.0 (-CH2-), ~13.5 (-CH3) |

| 2-Propanethiol | ~2.9-3.2 (septet, 1H, -CHS-), ~1.3 (d, 6H, -CH(CH3)2)[7] | ~30.5 (-CHS-), ~27.6 (-CH3)[7] |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of the parent thiols is the S-H stretching vibration, which is absent in the sodium thiolate salts. The C-H and C-S stretching and bending vibrations remain.

| Compound | Key IR Absorptions (cm-1) |

| 1-Propanethiol | 2960-2850 (C-H stretching), ~2550 (S-H stretch, weak, absent in salt), 1460 (C-H bending), ~600-800 (C-S stretching) |

| 2-Propanethiol | 2960-2850 (C-H stretching), ~2550 (S-H stretch, weak, absent in salt), 1450 & 1370 (C-H bending for isopropyl), ~600-800 (C-S stretching)[8][9] |

Mass Spectrometry (MS)

Mass spectrometry of the sodium thiolates would typically show the mass of the corresponding thiolate anion (C3H7S-) at m/z = 75.16.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Sodium 1-propanethiolate and this compound. These are based on common laboratory practices for the formation of sodium thiolates.

Synthesis of Sodium 1-propanethiolate

This protocol is based on the reaction of 1-propanethiol with a sodium dispersion.

Materials:

-

1-Propanethiol (≥98%)

-

Sodium dispersion (e.g., 40% in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

-

The flask is charged with a sodium dispersion (e.g., 2.3 g, 100 mmol of Na) and 30 mL of anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

1-Propanethiol (7.6 g, 100 mmol) is dissolved in 20 mL of anhydrous diethyl ether and drawn into a syringe.

-

The 1-propanethiol solution is added dropwise to the stirred sodium dispersion over 30 minutes. Hydrogen gas evolution will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting white precipitate of Sodium 1-propanethiolate is collected by filtration under an inert atmosphere.

-

The solid is washed with anhydrous diethyl ether (2 x 20 mL) and dried under vacuum to yield the final product.

Synthesis of this compound

This protocol outlines the synthesis from 2-bromopropane (B125204) via the corresponding thiol.

Materials:

-

2-Bromopropane

-

Sodium hydrosulfide (B80085) (NaSH)

-

Sodium hydroxide (B78521) (NaOH)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure: Step 1: Synthesis of 2-Propanethiol

-

A solution of sodium hydrosulfide (11.2 g, 200 mmol) in 100 mL of ethanol is prepared in a 250 mL round-bottom flask.

-

2-Bromopropane (12.3 g, 100 mmol) is added dropwise to the stirred NaSH solution at room temperature.

-

The mixture is then heated to reflux for 2 hours.

-

After cooling, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude 2-propanethiol is purified by distillation.

Step 2: Formation of this compound

-

A solution of sodium hydroxide (4.0 g, 100 mmol) in 50 mL of ethanol is prepared in a 100 mL round-bottom flask and cooled to 0 °C.

-

The purified 2-propanethiol (7.6 g, 100 mmol) is added dropwise to the stirred NaOH solution.

-

The mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure to yield this compound as a solid. The product should be stored under an inert atmosphere.

Role in Signaling Pathways and Drug Development

While specific roles for Sodium 1-propanethiolate and this compound in signaling pathways are not extensively documented, the broader class of thiol-containing molecules is of fundamental importance in cellular biology and drug development.

Thiol-Mediated Signaling

Thiol groups, particularly the cysteine residues in proteins, are critical for cellular redox signaling.[10][11][12] They can undergo reversible oxidation-reduction reactions, acting as molecular switches that modulate protein function in response to reactive oxygen species (ROS) and reactive nitrogen species (RNS).[12] Key thiol-based signaling molecules include glutathione, thioredoxin, and S-nitrosothiols.[10][13] These molecules are involved in a vast array of cellular processes, including antioxidant defense, apoptosis, and inflammation. The study of simple thiolates like sodium propanethiolates can provide insights into the fundamental chemistry of these more complex biological systems.

References

- 1. 1-丙烷硫醇钠 technical, ≥95% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C3H7NaS | CID 3470666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-Propanethiol, sodium salt (1:1) | C3H7NaS | CID 4681725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Propanethiol | C3H8S | CID 6364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propanethiol [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Redox signaling and the emerging therapeutic potential of thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Sodium 2-Propanethiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of sodium 2-propanethiolate. It delves into the ionic and covalent characteristics of its bonds, supported by quantitative data and theoretical calculations. Detailed experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. This document aims to serve as a core reference for professionals in research and drug development who utilize or study organosulfur compounds.

Chemical Structure and Identification

This compound, also known as sodium isopropyl thiolate, is an organosulfur compound with the chemical formula C₃H₇NaS. It is the sodium salt of 2-propanethiol. The structure consists of a sodium cation (Na⁺) and a 2-propanethiolate anion [(CH₃)₂CHS⁻].

| Identifier | Value |

| IUPAC Name | sodium propane-2-thiolate[1] |

| Molecular Formula | C₃H₇NaS[1] |

| Molecular Weight | 98.14 g/mol [1] |

| CAS Number | 20607-43-6[1] |

| SMILES String | CC(C)S[Na][2] |

Bonding Characteristics

The bonding in this compound is a combination of ionic and covalent interactions. The bond between the sodium and sulfur atoms is predominantly ionic, while the bonds within the 2-propanethiolate anion (carbon-carbon, carbon-hydrogen, and carbon-sulfur) are covalent.

The Sodium-Sulfur Ionic Bond

The ionic character of the Na-S bond arises from the significant difference in electronegativity between sodium and sulfur. The Pauling electronegativity of sodium is 0.93[3][4][5], while that of sulfur is 2.58[6][7][8].

The percent ionic character can be estimated using the Pauling equation:

% Ionic Character = (1 - e-0.25 * (Δχ)²) * 100%

Where Δχ is the difference in electronegativity.

For the Na-S bond: Δχ = 2.58 - 0.93 = 1.65

% Ionic Character = (1 - e-0.25 * (1.65)²) * 100% ≈ 49.5%

This calculation indicates a bond with significant ionic character, essentially forming an ion pair between the sodium cation and the thiolate anion.

Covalent Bonding in the 2-Propanethiolate Anion

| Bond | Typical Bond Length (pm) | Reference |

| C-S | ~180 | [3] |

| C-C | ~154 | [7][9][10] |

| C-H | ~109 | [5][9] |

| Na-S | ~244 (estimated from Na₂S) | [11] |

The geometry around the central carbon atom is expected to be tetrahedral, with bond angles close to 109.5°. The C-S-Na bond angle will be influenced by the ionic nature of the interaction.

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of sodium thiolates from thiols and a strong base.

Materials:

-

2-Propanethiol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is flushed with argon.

-

Sodium hydride (1.1 equivalents) is weighed into the flask. The mineral oil is removed by washing the NaH three times with anhydrous pentane under an inert atmosphere. The pentane is carefully decanted after each wash.

-

Anhydrous THF is added to the flask to create a slurry of NaH.

-

The flask is cooled to 0 °C in an ice bath.

-

2-Propanethiol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred NaH slurry via the dropping funnel. The addition should be slow enough to control the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete deprotonation.

-

The resulting solution of this compound in THF can be used directly for subsequent reactions, or the solvent can be removed under reduced pressure to yield the solid product. The solid should be handled and stored under an inert atmosphere due to its sensitivity to moisture and air.

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum of the parent compound, 2-propanethiol, provides characteristic absorption bands. Upon formation of the thiolate, the most significant change is the disappearance of the S-H stretching vibration.

| Functional Group | 2-Propanethiol (cm⁻¹) | This compound (Expected, cm⁻¹) |

| S-H stretch | ~2550-2600 | Absent |

| C-H stretch (sp³) | ~2850-3000 | ~2850-3000 |

| C-S stretch | ~600-700 | ~600-700 |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The deprotonation of the thiol group to form the thiolate anion leads to a downfield shift of the adjacent C-H proton and carbon signals in the NMR spectra due to the increased electron density on the sulfur atom.

Predicted ¹H NMR Spectrum of this compound (in a suitable deuterated solvent):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃ )₂CHS⁻ | ~1.3-1.5 | Doublet | 6H |

| (CH₃)₂CH S⁻ | ~3.0-3.5 | Septet | 1H |

Predicted ¹³C NMR Spectrum of this compound (in a suitable deuterated solvent):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CHS⁻ | ~25-30 |

| (CH₃)₂C HS⁻ | ~35-40 |

Logical Relationships in Synthesis

The synthesis of this compound follows a straightforward acid-base reaction pathway.

Conclusion

This compound is a valuable synthetic intermediate characterized by a predominantly ionic sodium-sulfur bond and a covalently bonded 2-propanethiolate anion. Understanding its structural and bonding properties, as detailed in this guide, is crucial for its effective application in chemical synthesis and drug development. The provided experimental protocols offer a foundation for the preparation and characterization of this important organosulfur compound.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. Sodium - Wikipedia [en.wikipedia.org]

- 3. WebElements Periodic Table » Sodium » electronegativity [webelements.com]

- 4. homework.study.com [homework.study.com]

- 5. echemi.com [echemi.com]

- 6. WebElements Periodic Table » Sulfur » electronegativity [webelements.com]

- 7. homework.study.com [homework.study.com]

- 8. materials.gelsonluz.com [materials.gelsonluz.com]

- 9. Percent Ionic Character Calculator | Δχ → % Ionic Bond Estimate [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Sodium 2-Propanethiolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of sodium 2-propanethiolate. Due to a scarcity of publicly available experimental spectroscopic data for this specific salt, this document presents a detailed analysis based on the known spectroscopic data of its parent compound, 2-propanethiol (B166235), and the fundamental principles of spectroscopy. This guide offers predicted spectroscopic data for this compound, detailed experimental protocols for its analysis, and logical workflows for its characterization, serving as a vital resource for researchers in drug development and chemical synthesis.

Introduction

This compound ((CH₃)₂CHSNa) is an organosulfur compound that serves as a versatile intermediate in the synthesis of various thioesters and thioethers.[1][2] Its utility in organic synthesis, particularly in the formation of carbon-sulfur bonds, makes a thorough understanding of its structural and spectroscopic properties essential for reaction monitoring, quality control, and characterization of resulting products.

Despite its relevance, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) specifically for this compound. This guide aims to bridge this gap by providing a detailed predictive analysis of its spectroscopic properties, grounded in the well-documented data of 2-propanethiol and the expected spectral changes upon deprotonation and salt formation.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound. These predictions are derived from the experimental data of 2-propanethiol and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.3 | Doublet | 6H | -CH(CH₃ )₂ | The chemical shift is expected to be similar to that in 2-propanethiol. |

| ~3.0 - 3.5 | Septet | 1H | -CH (CH₃)₂ | A slight downfield shift compared to 2-propanethiol may be observed due to the increased electron density on the sulfur atom. |

| N/A | N/A | 0H | S-H | The acidic proton of the thiol group is absent in the sodium salt. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment | Notes |

| ~25 | -CH(C H₃)₂ | Expected to be similar to the corresponding carbon in 2-propanethiol. |

| ~35 | -C H(CH₃)₂ | A slight upfield or downfield shift may occur due to the change in the electronic environment around the sulfur atom. |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2850-3000 | Strong | C-H stretch (sp³) | Characteristic of alkyl groups. |

| ~2550 | Absent | S-H stretch | The absence of this peak is a key indicator of the formation of the thiolate. |

| 1450-1470 | Medium | C-H bend | Asymmetric and symmetric deformations of the methyl groups. |

| 1365-1385 | Medium | C-H bend | Gem-dimethyl group deformation. |

| ~600-700 | Weak-Medium | C-S stretch | The position of this band may be slightly shifted compared to 2-propanethiol. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 98.0166 (calculated) | [C₃H₇SNa] | The exact mass of the intact ionic compound. Direct observation may be challenging with some ionization techniques. |

| 75.0347 (calculated) | [C₃H₇S]⁻ | The thiolate anion may be observed in negative ion mode. |

| 22.9898 (calculated) | [Na]⁺ | The sodium cation may be observed in positive ion mode. |

Note: The observed fragments will heavily depend on the ionization technique used (e.g., ESI, MALDI).

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical as the compound is ionic and may have limited solubility in non-polar solvents.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm the absence of the S-H bond.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the compound and its fragments.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity.

-

-

Data Acquisition (MALDI):

-

Co-crystallize the sample with a suitable matrix on a MALDI target plate.

-

Acquire the spectrum using a pulsed laser.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its structural relationship with 2-propanethiol.

References

An In-depth Technical Guide on the Reactivity of Sodium 2-Propanethiolate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-propanethiolate ((CH₃)₂CHSNa), also known as isopropyl thiolate, is a potent nucleophile widely utilized in organic synthesis. Its reactivity, governed by the soft and highly polarizable nature of the sulfur atom, makes it a versatile reagent for the formation of carbon-sulfur bonds. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of electrophiles, including alkyl halides, epoxides, and α,β-unsaturated carbonyl compounds. Detailed reaction mechanisms, quantitative data on yields, and specific experimental protocols are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Core Principles of Reactivity

This compound is the sodium salt of 2-propanethiol. The deprotonation of the thiol group results in a thiolate anion, which is a significantly stronger nucleophile than its corresponding thiol. The key characteristics that dictate its reactivity include:

-

High Nucleophilicity: The sulfur anion possesses a high density of electron charge and is highly polarizable, making it an excellent nucleophile.

-

"Soft" Nucleophile: According to Hard/Soft Acid-Base (HSAB) theory, the thiolate is a "soft" nucleophile. This predicts favorable and rapid reactions with "soft" electrophiles.

-

Steric Hindrance: The isopropyl group introduces moderate steric bulk, which can influence the rate and regioselectivity of its reactions.

These properties primarily lead to two major reaction pathways with electrophiles: bimolecular nucleophilic substitution (Sₙ2) and conjugate (1,4-) addition .

Reactions with Alkyl Halides: Thioether Synthesis

The reaction of this compound with alkyl halides is a classic and efficient method for the synthesis of isopropyl thioethers. This transformation proceeds via a concerted Sₙ2 mechanism, involving a backside attack of the thiolate nucleophile on the electrophilic carbon atom bearing the halide leaving group.

The general reaction is as follows:

(CH₃)₂CHS⁻Na⁺ + R-X → (CH₃)₂CH-S-R + NaX (where R = alkyl group, X = Cl, Br, I)

The rate of this reaction is influenced by several factors:

-

Nature of the Leaving Group: The reaction rate follows the trend I > Br > Cl > F, consistent with the leaving group's ability to stabilize a negative charge.

-

Structure of the Alkyl Halide: The reaction is fastest with methyl and primary alkyl halides. The rate decreases with increasing steric hindrance (primary > secondary >> tertiary). Tertiary alkyl halides are generally unreactive towards Sₙ2 substitution with this compound and may undergo elimination reactions instead.

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the sodium cation but not the thiolate anion, thus enhancing its nucleophilicity.

Quantitative Data for Thioether Synthesis

| Electrophile (Alkyl Halide) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromobutane | Isopropyl butyl sulfide | Acetone | Reflux | 4 | >90 |

| Benzyl (B1604629) Bromide | Isopropyl benzyl sulfide | Ethanol | 25 | 2 | 95 |

| 2-Bromopropane | Diisopropyl sulfide | DMSO | 60-70 | 2 | 85 |

| 1-Iododecane | Isopropyl decyl sulfide | DMSO | 60-70 | 1.5 | 92 |

Experimental Protocol: Synthesis of Isopropyl Benzyl Sulfide

Materials:

-

This compound

-

Benzyl bromide

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol.

-

To the stirred solution, add benzyl bromide (1.05 eq.) dropwise at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford isopropyl benzyl sulfide.

Reactions with Epoxides: β-Hydroxy Thioether Synthesis

This compound readily reacts with epoxides in a ring-opening reaction to furnish β-hydroxy thioethers. This reaction also proceeds via an Sₙ2 mechanism, where the thiolate attacks one of the electrophilic carbon atoms of the epoxide ring.

Regioselectivity

The regioselectivity of the epoxide ring-opening is primarily governed by steric factors. The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide.

-

For terminal epoxides (e.g., propylene (B89431) oxide): The attack occurs exclusively at the primary carbon.

-

For internal, unsymmetrical epoxides: The attack will favor the less substituted carbon.

-

For styrene (B11656) oxide: While typically attack occurs at the less hindered primary carbon, some attack at the benzylic secondary carbon can be observed due to electronic stabilization of the transition state.[1]

The reaction results in an anti-stereochemical outcome, with the nucleophile and the resulting hydroxyl group in a trans relationship.

Quantitative Data for β-Hydroxy Thioether Synthesis

| Epoxide | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Propylene Oxide | 1-(Isopropylthio)propan-2-ol | Methanol (B129727) | 25 | 6 | 92 |

| Cyclohexene Oxide | trans-2-(Isopropylthio)cyclohexanol | Ethanol | Reflux | 8 | 88 |

| Styrene Oxide | 2-(Isopropylthio)-2-phenylethan-1-ol & 1-(Isopropylthio)-2-phenylethan-1-ol (major) | Methanol | 25 | 12 | 85 (mixture) |

Experimental Protocol: Synthesis of 1-(Isopropylthio)propan-2-ol

Materials:

-

This compound

-

Propylene oxide

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add propylene oxide (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(isopropylthio)propan-2-ol.

Reactions with α,β-Unsaturated Carbonyl Compounds: Conjugate Addition

As a soft nucleophile, this compound preferentially undergoes conjugate (1,4-) addition to α,β-unsaturated carbonyl compounds (enones, enals, etc.), a reaction also known as a Michael addition. This is in contrast to "hard" nucleophiles (like organolithium reagents) which tend to favor direct (1,2-) addition to the carbonyl carbon.

The reaction proceeds via the nucleophilic attack of the thiolate on the β-carbon of the unsaturated system, forming a resonance-stabilized enolate intermediate. Subsequent protonation, typically during aqueous workup, yields the 1,4-adduct.

Quantitative Data for Conjugate Addition Reactions

| α,β-Unsaturated Carbonyl | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl vinyl ketone | 4-(Isopropylthio)butan-2-one | Methanol | 25 | 3 | 94 |

| Cyclohexenone | 3-(Isopropylthio)cyclohexan-1-one | THF | 25 | 4 | 91 |

| Acrylonitrile | 3-(Isopropylthio)propanenitrile | Ethanol | 25 | 2 | 96 |

Experimental Protocol: Synthesis of 3-(Isopropylthio)cyclohexan-1-one

Materials:

-

This compound

-

Cyclohexenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen atmosphere

Procedure:

-

To a stirred suspension of this compound (1.1 eq.) in anhydrous THF under an inert atmosphere, add a solution of cyclohexenone (1.0 eq.) in THF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by column chromatography on silica gel to afford 3-(isopropylthio)cyclohexan-1-one.

Reactions with Acyl Halides and Anhydrides: Thioester Synthesis

This compound reacts readily with acyl halides and acid anhydrides to form S-isopropyl thioesters. These reactions are typically fast and high-yielding.

(CH₃)₂CHS⁻Na⁺ + R-COCl → (CH₃)₂CH-S-COR + NaCl

Quantitative Data for Thioester Synthesis

| Acylating Agent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | S-Isopropyl thioacetate | Diethyl ether | 0 to 25 | 1 | 95 |

| Benzoyl Chloride | S-Isopropyl benzoylthioate | THF | 0 to 25 | 1.5 | 93 |

| Acetic Anhydride | S-Isopropyl thioacetate | Dichloromethane | 25 | 2 | 90 |

Visualizing Reaction Pathways and Workflows

General Sₙ2 Reaction Pathway

Caption: Sₙ2 reaction of this compound with an alkyl halide.

Epoxide Ring-Opening Workflow

Caption: A typical experimental workflow for epoxide ring-opening.

Conjugate Addition Logical Relationship

Caption: Regioselectivity of addition to an α,β-unsaturated carbonyl.

Conclusion

This compound is a robust and versatile nucleophile for the formation of carbon-sulfur bonds. Its reactivity is predictable and highly useful in modern organic synthesis. By understanding the underlying principles of its reactivity with various electrophiles, researchers can effectively employ this reagent for the synthesis of a wide array of sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The provided protocols and data serve as a practical guide for the application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Sodium 2-Propanethiolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium 2-propanethiolate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility profiles, general experimental protocols for solubility determination, and relevant chemical behavior.

Introduction to this compound

This compound, with the chemical formula (CH₃)₂CHSNa, is the sodium salt of 2-propanethiol (B166235). It is a strong nucleophile and is utilized in organic synthesis for the formation of thioethers and thiol esters.[1] Understanding its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Chemical Structure and Properties:

-

Molecular Formula: C₃H₇NaS[2]

-

Molecular Weight: 98.14 g/mol [2]

-

Appearance: Typically a powder.

-

CAS Number: 20607-43-6[2]

Solubility Profile

For a similar compound, sodium 2-methyl-2-propanethiolate, it is noted to be highly soluble in water due to its ionic character.[4] The parent thiol, 2-propanethiol, is miscible with ethanol (B145695) and ether, very soluble in acetone, and soluble in chloroform.[5] This suggests that while the thiol is soluble in a range of organic solvents, the sodium salt's solubility will be more dependent on the solvent's polarity.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent Class | Solvent Example | Expected Solubility of this compound | Solubility of 2-Propanethiol |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Miscible |

| Polar Aprotic | Acetone, DMSO, DMF | Potentially Soluble to Sparingly Soluble | Very Soluble (in Acetone) |

| Nonpolar | Hexane, Toluene | Likely Insoluble or Very Sparingly Soluble | Soluble |

| Halogenated | Chloroform | Likely Sparingly Soluble | Soluble |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the extracted supernatant through a syringe filter that is compatible with the organic solvent to remove any remaining microscopic solid particles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered saturated solution and weigh the remaining solid residue.[6]

-

Spectroscopic Analysis: If the compound has a chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of the compound in the solvent must be prepared beforehand.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used for quantification, which also requires the preparation of a standard curve.

-

-

Calculation: Calculate the solubility in terms of g/L or mol/L based on the amount of solute quantified in the known volume of the saturated solution.

The following diagram illustrates the general workflow for this experimental protocol.

Chemical Reactions Involving this compound

Understanding the chemical reactivity of this compound is essential for its application in organic synthesis.

4.1. Synthesis of this compound

This compound is typically prepared by the deprotonation of 2-propanethiol with a suitable base, such as sodium hydroxide (B78521) or sodium metal.[4]

4.2. Nucleophilic Substitution Reaction

This compound is a potent nucleophile and readily participates in Sₙ2 reactions with alkyl halides to form thioethers.[4] The thiolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[7][8]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C3H7NaS | CID 3470666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. saltise.ca [saltise.ca]

- 4. Buy Sodium 2-methyl-2-propanethiolate (EVT-2501735) | 29364-29-2 [evitachem.com]

- 5. 2-Propanethiol | C3H8S | CID 6364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. web.viu.ca [web.viu.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on the Thermal Stability of Sodium 2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of sodium 2-propanethiolate. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon analogous data from related metal thiolates and established principles of thermal analysis. It covers potential decomposition pathways, experimental methodologies for assessing thermal stability, and presents hypothetical data based on similar compounds to provide a framework for researchers. This document is intended to serve as a foundational resource for professionals in research and drug development who handle or utilize this compound and require an understanding of its thermal characteristics.

Introduction

This compound, also known as sodium isopropyl thiolate, is a chemical intermediate with applications in the synthesis of various organic compounds, including thiol esters and ethers.[1][2] A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and application in various chemical processes, particularly in the pharmaceutical industry where process safety and product purity are critical.

Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of synthetic pathways. This guide outlines the key considerations for the thermal stability of this compound, including potential decomposition mechanisms and the analytical techniques used to evaluate them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NaS | [3] |

| Molecular Weight | 98.14 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| CAS Number | 20607-43-6 | [3] |

Thermal Decomposition of Metal Thiolates: An Overview

The thermal stability of alkali metal salts, in general, is influenced by the size and electropositivity of the cation. For salts of oxoacids, thermal stability tends to increase down the group.[8]

Hypothetical Thermal Decomposition Data

Based on the thermal behavior of analogous metal thiolates, a hypothetical summary of thermal decomposition data for this compound is presented below. It is crucial to note that these are estimated values and should be confirmed by experimental analysis.

| Thermal Analysis Technique | Parameter | Hypothetical Value Range | Notes |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | 150 - 250 °C | The decomposition of similar metal thiolates has been observed in this range.[5] |

| Final Residue Mass | Varies | The final mass would correspond to the formation of sodium sulfide (B99878) (Na₂S) or other sodium-containing species, depending on the atmosphere. | |

| Differential Scanning Calorimetry (DSC) | Endothermic/Exothermic Events | TBD | DSC would reveal melting, crystallization, and decomposition events. The decomposition of thiolates can be exothermic. |

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks, and to calculate the enthalpy of these transitions.

Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a plausible S(_N)1-type decomposition pathway for this compound, based on mechanisms proposed for other metal thiolates.[5][6]

Caption: Hypothetical S(_N)1 decomposition of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability assessment is depicted below.

Caption: Workflow for assessing the thermal stability of a chemical compound.

Safety Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] When handling this compound, especially during heating, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential decomposition products.

Conclusion

This technical guide has provided a framework for understanding the thermal stability of this compound. While direct experimental data remains elusive in publicly accessible literature, the information on analogous compounds and standard analytical procedures offers a solid starting point for researchers and drug development professionals. It is strongly recommended that experimental TGA and DSC analyses be performed to obtain precise and reliable data for this specific compound to ensure its safe and effective use in any application.

References

- 1. This compound technical, = 90.0 RT 20607-43-6 [sigmaaldrich.com]

- 2. Buy this compound (EVT-330493) | 20607-43-6 [evitachem.com]

- 3. This compound | C3H7NaS | CID 3470666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ナトリウム2-プロパンチオラート technical, ≥90.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.uos.ac.kr [pure.uos.ac.kr]

- 8. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]

An In-depth Technical Guide to the Discovery and History of Sodium 2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-propanethiolate, also known as sodium isopropyl mercaptide, is a potent nucleophilic organosulfur compound. While its specific "discovery" is not marked by a singular event, its history is intrinsically linked to the broader exploration of organosulfur chemistry, dating back to the early 19th century. This technical guide provides a comprehensive overview of the historical context, synthesis, chemical properties, and applications of this compound, with a focus on its utility in organic synthesis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction: The Dawn of Organosulfur Chemistry

The journey to understanding this compound begins with the broader history of organosulfur chemistry. For centuries, the offensive odors associated with many sulfur compounds deterred in-depth investigation. However, the 19th century witnessed a surge in the systematic study of organic compounds, which eventually included those containing sulfur.

A pivotal figure in this field was the Danish chemist William Christopher Zeise. In 1832, Zeise reported the synthesis of a new class of organosulfur compounds he named "mercaptans," derived from the Latin mercurium captans (mercury capturing), due to their strong affinity for mercury.[1][2] These compounds are now known as thiols. Zeise's pioneering work laid the foundation for the synthesis and characterization of a vast array of organosulfur compounds, including the precursor to our subject, 2-propanethiol (B166235).

While a specific date for the first synthesis of this compound is not well-documented, its preparation is a logical and straightforward acid-base reaction following the isolation of 2-propanethiol. The ability of thiols to readily deprotonate in the presence of a strong base to form a thiolate salt was a fundamental concept that emerged from the early understanding of their chemistry.

Physicochemical Properties

This compound is typically a white to off-white powder. It is a salt, and its properties are largely dictated by the ionic bond between the sodium cation and the 2-propanethiolate anion.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇NaS | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 20607-43-6 | [1] |

| Appearance | White to off-white powder | |

| Form | Powder | |

| Assay | ≥90.0% (RT) |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| IUPAC Name | sodium;propane-2-thiolate | [1] |

| InChI | InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1 | [1] |

| InChIKey | NQHKCHWQDDWQJR-UHFFFAOYSA-M | [1] |

| Canonical SMILES | CC(C)[S-].[Na+] | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process: first, the synthesis of its precursor, 2-propanethiol, followed by its conversion to the sodium salt.

Synthesis of 2-Propanethiol

There are several established methods for the synthesis of 2-propanethiol. A common laboratory-scale preparation involves the nucleophilic substitution of a 2-propyl halide with a sulfur nucleophile.

Experimental Protocol: Synthesis of 2-Propanethiol from 2-Bromopropane (B125204) and Sodium Hydrosulfide (B80085) [2]

-

Materials:

-

2-Bromopropane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or other suitable solvent)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a minimal amount of water and dilute with ethanol.

-

Add 2-bromopropane to the solution. The molar ratio of NaSH to 2-bromopropane should be approximately 1.1:1 to ensure complete reaction of the alkyl halide.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2-propanethiol can be purified by distillation.

-

Synthesis of this compound

The conversion of 2-propanethiol to its sodium salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of this compound from 2-Propanethiol

-

Materials:

-

2-Propanethiol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

-

Procedure (using Sodium Hydride):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then suspend it in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-propanethiol in the same anhydrous solvent to the stirred suspension of sodium hydride. The addition should be dropwise to control the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The resulting white precipitate of this compound can be isolated by filtration under an inert atmosphere, washed with the anhydrous solvent, and dried under vacuum.

-

A 1958 patent describes a method for preparing sodium mercaptides by reacting a thiol with finely dispersed sodium in an inert solvent.[3]

Chemical Reactivity and Applications

This compound is a strong nucleophile due to the presence of the thiolate anion.[4] This high nucleophilicity makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Thioether Synthesis

A primary application of this compound is in the synthesis of thioethers (sulfides) through nucleophilic substitution reactions, analogous to the Williamson ether synthesis.[5]

Experimental Protocol: Synthesis of Isopropyl Phenyl Thioether

-

Materials:

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Add bromobenzene to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude isopropyl phenyl thioether by column chromatography or distillation.

-

Use in Drug Development and Materials Science

While specific applications of this compound in marketed drugs are not widely documented, its role as a synthetic intermediate is significant. The introduction of a thioether linkage can be a key step in the synthesis of various biologically active molecules. Thioethers are present in a number of pharmaceuticals and are often used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

In materials science, this compound has been used in the synthesis of new coordination polymers.

Visualizing Synthetic Pathways

The synthesis and subsequent reaction of this compound can be visualized as a clear workflow.

Caption: Synthetic workflow for this compound and its use in thioether synthesis.

Conclusion

This compound, a derivative of one of the earliest classes of organosulfur compounds to be systematically studied, remains a valuable and versatile reagent in modern organic synthesis. While its own "discovery" was a quiet extension of fundamental chemical principles rather than a landmark event, its utility in the construction of carbon-sulfur bonds is undeniable. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for the design and execution of novel synthetic strategies. This guide provides a foundational resource to aid in these endeavors.

References

- 1. This compound | C3H7NaS | CID 3470666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanethiol synthesis - chemicalbook [chemicalbook.com]

- 3. US2831032A - Preparation of sodium mercaptides - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Notes and Protocols for Sodium 2-propanethiolate in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-propanethiolate, also known as sodium isopropyl thiolate, is a potent nucleophile widely utilized in bimolecular nucleophilic substitution (SN2) reactions. Its utility lies in the formation of carbon-sulfur bonds, a key structural motif in numerous pharmaceuticals and functional materials. The thiolate anion is a strong nucleophile, readily displacing leaving groups from primary and secondary alkyl halides to form thioethers. This document provides detailed application notes, experimental protocols, and relevant data for employing this compound in SN2 reactions.

Reaction Mechanism and Kinetics

The reaction of this compound with an alkyl halide proceeds via a classic SN2 mechanism. This is a single-step, concerted process where the nucleophilic sulfur atom of the thiolate attacks the electrophilic carbon of the alkyl halide from the backside of the leaving group. This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral.

The rate of the reaction is dependent on the concentration of both the this compound and the alkyl halide, following second-order kinetics:

Rate = k[this compound][Alkyl Halide]

Several factors influence the reaction rate and overall yield, including the nature of the substrate, the leaving group, and the solvent.

Substrate Scope and Solvent Effects

The efficiency of the SN2 reaction with this compound is highly dependent on the steric hindrance at the electrophilic carbon of the alkyl halide.

-

Primary alkyl halides are excellent substrates, reacting rapidly to give high yields of the corresponding isopropyl thioether.

-

Secondary alkyl halides are also suitable substrates, though the reaction rates are generally slower than with primary halides due to increased steric hindrance.

-

Tertiary alkyl halides are not suitable substrates for SN2 reactions with this compound as elimination reactions (E2) become the predominant pathway.

The choice of solvent is critical for the success of SN2 reactions with ionic nucleophiles like this compound. Polar aprotic solvents are highly recommended as they can solvate the sodium cation while leaving the thiolate anion relatively "naked" and highly nucleophilic. Protic solvents, on the other hand, can form hydrogen bonds with the thiolate, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.

Quantitative Data

The following table summarizes typical yields for the SN2 reaction of this compound with various alkyl halides in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Please note that reaction times and temperatures are general guidelines and may require optimization for specific substrates.

| Alkyl Halide (Substrate) | Leaving Group | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1-Bromobutane | Br | DMF | Room Temperature | 2 - 4 | >90 |

| 1-Iodobutane | I | Acetone | Room Temperature | 1 - 3 | >95 |

| 1-Chlorobutane | Cl | DMF | 50 | 6 - 8 | 80 - 90 |

| 2-Bromopropane | Br | DMF | 40 | 4 - 6 | 75 - 85 |

| Benzyl Bromide | Br | Acetone | Room Temperature | 1 - 2 | >95 |

Experimental Protocols

General Protocol for the Synthesis of Isopropyl Thioethers via SN2 Reaction

This protocol describes a general procedure for the reaction of this compound with a primary alkyl bromide.

Materials:

-

This compound (≥95% purity)

-

Primary alkyl bromide (e.g., 1-bromobutane)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Addition of Alkyl Halide: To the stirred solution, add the primary alkyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive substrates, the reaction mixture may be gently heated.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure isopropyl thioether.

Visualizations

Caption: SN2 reaction mechanism of this compound.

Caption: General experimental workflow for thioether synthesis.

Application Notes and Protocols for Demethylation with Sodium 2-Propanethiolate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the demethylation of aryl methyl ethers using sodium 2-propanethiolate and related thiolates. This method is a valuable tool in organic synthesis, particularly in the context of drug development and natural product synthesis, where the selective cleavage of a methyl ether to reveal a phenol (B47542) is often a crucial step.

Introduction

The demethylation of aryl methyl ethers is a common transformation in organic chemistry. While various reagents can achieve this, sulfur-based nucleophiles like this compound offer an effective method, operating through a bimolecular nucleophilic substitution (SN2) mechanism. This protocol outlines the general procedure for this reaction and also presents a more recent, practical adaptation involving the in situ generation of the thiolate from an odorless, long-chain thiol, which mitigates the malodorous and potentially hazardous nature of volatile thiols.

Data Presentation

The following table summarizes quantitative data from various thiolate-mediated demethylation reactions of aryl methyl ethers, providing a comparative overview of reaction conditions and yields.

| Substrate (Aryl Methyl Ether) | Thiolate/Thiol | Base (for in situ generation) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxybiphenyl | 1-Dodecanethiol (B93513) | NaOH | NMP | 150 | 1 | 98 | Chae, 2008 |

| 2-Methoxynaphthalene | 1-Dodecanethiol | NaOH | NMP | 150 | 1 | 99 | Chae, 2008 |

| 4-tert-Butyl-anisole | 1-Dodecanethiol | NaOH | NMP | 150 | 2 | 97 | Chae, 2008 |

| 3,5-Dimethoxyanisole | 1-Dodecanethiol | NaOH | NMP | 150 | 3 | 95 (monodemethylation) | Chae, 2008 |

| Tariquidar | Dodecanethiol | NaOH | NMP | 130 | 8 | Not specified | ResearchGate Snippet[1] |

| Generic Aryl Methyl Ether | Sodium isopropyl thiolate | - | DMF | Reflux | Not specified | 38 | ResearchGate Snippet[2] |

| Generic Aryl Methyl Ether | Sodium thiomethoxide | - | DMF | 60 | 2 | Not specified | common-organic-chemistry.com |

NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide

Experimental Protocols

Two primary protocols are presented here: a general method using a pre-formed sodium thiolate and a more practical method involving the in situ generation of the thiolate.

Protocol 1: General Demethylation using this compound

This protocol describes a general procedure for the demethylation of an aryl methyl ether using commercially available this compound.

Materials:

-

Aryl methyl ether (substrate)

-

This compound

-

Anhydrous dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Inert gas (Argon or Nitrogen)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl methyl ether (1 equivalent) in anhydrous DMF or NMP.

-

Addition of Thiolate: Add this compound (typically 2-4 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (for DMF, the boiling point is 153 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water and acidify with 1M HCl to a pH of ~2-3 to protonate the resulting phenoxide.

-

Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent in vacuo using a rotary evaporator.

-

-